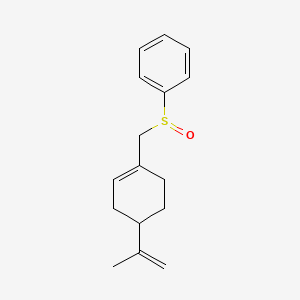
(4R)-Perillyl Phenyl Sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-Perillyl Phenyl Sulfoxide is a chiral organosulfur compound characterized by the presence of a sulfoxide functional group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The chiral nature of this compound makes it particularly interesting for research and development in asymmetric synthesis and enantioselective catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Perillyl Phenyl Sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This reaction proceeds under mild conditions and yields the desired sulfoxide with high enantioselectivity . Another method involves the use of sulfoxide reductases, which can catalyze the oxidation of sulfides to sulfoxides with high efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants and catalysts. The use of biocatalysts, such as sulfoxide reductases, is also gaining traction due to their high selectivity and mild reaction conditions .
化学反応の分析
Types of Reactions: (4R)-Perillyl Phenyl Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide can lead to the formation of the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfoxide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfone.
Reduction: Sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4R)-Perillyl Phenyl Sulfoxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4R)-Perillyl Phenyl Sulfoxide involves its interaction with specific molecular targets and pathways. The sulfoxide group can act as a chiral auxiliary, influencing the stereochemistry of reactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Sulfoximines: Chiral sulfur compounds with similar applications in asymmetric synthesis.
Sulfilimines: Nitrogen-containing sulfur compounds used in organic synthesis.
Uniqueness: (4R)-Perillyl Phenyl Sulfoxide is unique due to its specific chiral configuration and the presence of both a perillyl and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
(4R)-Perillyl Phenyl Sulfoxide is an intriguing compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.
This compound is a chiral sulfoxide with a unique structure that influences its biological activity. The sulfoxide group can participate in various chemical reactions, such as oxidation, reduction, and substitution, which may affect its interaction with biological targets.
Chemical Reactions:
- Oxidation: Can form sulfone.
- Reduction: Can revert to sulfide using reducing agents.
- Substitution: Can undergo nucleophilic substitution reactions.
These reactions are crucial for its role in biological systems, where it may modulate enzyme and receptor activities, leading to various biological effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study on perillyl alcohol (POH), a related compound, highlighted its ability to inhibit Na/K-ATPase, leading to reduced cell viability in cancer cell lines. The maximum cytotoxic effect was observed at concentrations of 0.5 mM, significantly increasing apoptosis in glioblastoma cells .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against periodontal pathogens. In vitro studies showed that POH effectively inhibited the growth of Porphyromonas gingivalis and Fusobacterium nucleatum, with minimum inhibitory concentrations (MIC) recorded at 1600 μM . Notably, no cytotoxicity was observed in macrophages at concentrations up to 100 µM.
The mechanisms underlying these effects are multifaceted:
- Induction of Apoptosis: POH activates stress-related pathways, such as JNK signaling, which is implicated in programmed cell death .
- Reactive Oxygen Species (ROS) Production: POH increases ROS levels in cells, contributing to its antimicrobial and anticancer effects .
Case Studies and Clinical Trials
Clinical investigations have explored the pharmacokinetics and safety profile of this compound. In one study involving patients with advanced malignancies, POH was administered at a dose of 500 mg/m². Results indicated a favorable pharmacokinetic profile with manageable side effects .
Table 1: Summary of Clinical Findings on POH
Comparative Analysis
Comparing this compound with similar compounds reveals its unique properties:
Table 2: Comparison with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral sulfoxide | Anticancer, antimicrobial |
| Perillyl alcohol | Monoterpene | Anticancer |
| Sulfoximines | Chiral sulfur compound | Asymmetric synthesis |
特性
IUPAC Name |
(4-prop-1-en-2-ylcyclohexen-1-yl)methylsulfinylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OS/c1-13(2)15-10-8-14(9-11-15)12-18(17)16-6-4-3-5-7-16/h3-8,15H,1,9-12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZTYBIZTWAYTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CS(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














